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Compound of Interest

Compound Name: 2-Iodo-3-methyl-1H-indole

Cat. No.: B1515481

Get Quote

CAS Number: 249608-76-2 Formula: C

H

IN Molecular Weight: 257.07 g/mol

Executive Summary
In the landscape of indole alkaloid synthesis, 2-iodo-3-methyl-1H-indole serves as a strategic

"pivot" molecule. While the indole C3 position is naturally nucleophilic and easily functionalized,

the C2 position is electronically less accessible. By installing an iodine atom at C2 while C3 is

blocked by a methyl group, this compound reverses the standard reactivity polarity, enabling

high-yield transition-metal-catalyzed cross-couplings (Suzuki, Sonogashira, Heck) exclusively

at the C2 position. This guide outlines the rigorous synthesis, handling, and application of this

intermediate, tailored for drug discovery workflows targeting 2,3-disubstituted indole cores.

Chemical Profile & Reactivity
The utility of 2-iodo-3-methyl-1H-indole stems from the lability of the C(sp
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)–I bond in the presence of Pd(0) catalysts. Unlike its 3-iodo isomers, the 2-iodo variant is less
prone to protodeiodination but remains sensitive to light and oxidation.

Key Physicochemical Properties
Property Data Note

Appearance Off-white to yellow solid
Darkens upon light exposure

(iodine liberation).[1][2]

Melting Point 92–96 °C (Dec.)
Varies with purity; decomposes

near melt.

Solubility

DMSO, DMF, THF, CH

Cl
Insoluble in water.

Stability Light/Air Sensitive Store at -20°C under Argon.

Reactivity C2-Electrophile
Excellent partner for Pd-

catalyzed oxidative addition.

Structural Logic
The presence of the C3-methyl group is not merely structural but protective. In unsubstituted

indoles, electrophilic iodination targets C3. With C3 methylated, electrophilic reagents (like NIS)

are forced to the C2 position, simplifying synthesis. However, the free N-H proton (pKa ~17)

remains a site for competing deprotonation, often requiring N-protection (Boc, Tosyl) for base-

sensitive couplings.

Strategic Synthesis Protocols
Two primary routes exist for synthesizing CAS 249608-76-2. The choice depends on the

required scale and downstream application.

Method A: Direct Electrophilic Iodination (Process
Route)
This method utilizes the blocking effect of the C3-methyl group to direct iodination to C2. It is

atom-economical but requires careful pH control to prevent polymerization.
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Reagents: 3-Methylindole (Skatole), N-Iodosuccinimide (NIS), Acetonitrile/DCM.

Mechanism: Electrophilic aromatic substitution (

).

Protocol:

Dissolution: Dissolve 3-methylindole (1.0 eq) in anhydrous CH

Cl

(0.1 M) under

.

Addition: Cool to 0°C. Add NIS (1.1 eq) portion-wise over 30 minutes.

Catalysis (Optional): For sluggish reactions, add 5 mol% p-TsOH or Silica Gel support.

Quench: Once TLC shows consumption, quench with 10% Na

S

O

(aq) to remove excess iodine.

Isolation: Wash with NaHCO

, dry over MgSO

, and concentrate. Recrystallize from Hexane/EtOAc.

Method B: Directed Lithiation (Precision Route)
For applications requiring maximum regiocontrol or when N-protection is already desired, the

lithiation route is superior.

Reagents:N-Boc-3-methylindole, t-BuLi (or LDA), Iodine (
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).

Mechanism: Directed ortho-metalation (DoM).

Protocol:

Protection: React 3-methylindole with Boc

O/DMAP to yield N-Boc-3-methylindole.

Lithiation: Dissolve N-Boc-3-methylindole in dry THF at -78°C. Add t-BuLi (1.1 eq) dropwise.

Stir for 1h. The tert-butoxycarbonyl group directs lithiation to C2.

Iodination: Add a solution of

(1.2 eq) in THF.

Deprotection (Optional): If the free indole is needed, treat with TFA/DCM or thermal

deprotection.

Synthesis Workflow Diagram
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Caption: Comparison of Direct Electrophilic Iodination (Method A) vs. Directed Lithiation

(Method B) for synthesizing 2-iodo-3-methylindole.

Application Workflows: The C2-Coupling Suite
The iodine handle at C2 is a "privileged" activation site for palladium catalysis. The following

protocols are optimized for this specific substrate.

Suzuki-Miyaura Cross-Coupling
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Used to synthesize 2-aryl-3-methylindoles (e.g., COX-2 inhibitor scaffolds).

Substrate: 2-Iodo-3-methyl-1H-indole.

Partner: Aryl Boronic Acid (

).

Catalyst System: Pd(PPh

)

(5 mol%) or Pd(dppf)Cl

.

Base/Solvent: Na

CO

(2M aq) / DME or Dioxane.

Self-Validating Step: The reaction must be degassed thoroughly. The appearance of palladium

black indicates catalyst decomposition (likely due to oxygen), whereas a consistent color

change to dark orange/brown usually signals active catalytic turnover.

Sonogashira Coupling
Used to synthesize 2-alkynyl-3-methylindoles, precursors to fused polycycles (e.g.,

-carbolines).

Substrate: 2-Iodo-3-methyl-1H-indole.

Partner: Terminal Alkyne (

).

Catalyst: PdCl
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(PPh

)

(3 mol%), CuI (1 mol%).

Base: Et

N or Diisopropylamine (DIPA).

Catalytic Cycle Visualization
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Caption: Pd(0) catalytic cycle for the Suzuki coupling of 2-iodo-3-methylindole. The oxidative

addition into the C2-I bond is the rate-determining step.
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Quality Control & Handling
To ensure reproducibility in drug development assays, the following QC parameters must be

met.

Analytical Specification
1H NMR (CDCl

, 400 MHz):

2.30–2.40 ppm (s, 3H, C3-Me).[3]

7.9–8.1 ppm (br s, 1H, NH).

Absence of signal at

6.9–7.0 ppm (C2-H of starting material).

HPLC Purity: >98% (254 nm). Impurities often include 3-methylindole (starting material) or

oxidative dimers.

Mass Spectrometry: [M+H]

= 258.0.

Storage & Stability Protocol
Light Protection: Wrap vials in aluminum foil. Iodine bonds are photolabile.

Inert Atmosphere: Store under Argon/Nitrogen to prevent oxidation to isatin derivatives.

Re-purification: If the solid turns dark brown/purple, dissolve in Et

O and wash with Na

S

O

before use.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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